Molecular Weight Reduction versus 6-Methoxy Analog (CAS 866811-75-8): Implications for Permeability and Ligand Efficiency
The unsubstituted core compound (MW 338.4 g/mol) is 30.0 g/mol lighter than its 6-methoxy analog (MW 368.4 g/mol, CAS 866811-75-8) . In medicinal chemistry, a molecular weight below 350 Da is associated with improved passive membrane permeability and higher ligand efficiency indices, whereas the 6-methoxy analog crosses the 350 Da threshold, potentially reducing oral absorption and increasing efflux susceptibility [1].
| Evidence Dimension | Molecular weight (computed from molecular formula) |
|---|---|
| Target Compound Data | 338.4 g/mol (C19H18N2O2S) |
| Comparator Or Baseline | 3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline: 368.4 g/mol (C20H20N2O3S) |
| Quantified Difference | ΔMW = −30.0 g/mol (−8.1%) |
| Conditions | Calculated from standard atomic weights; no assay context. |
Why This Matters
For procurement decisions in early drug discovery, the lower molecular weight of the unsubstituted scaffold provides greater headroom for subsequent optimization within lead-likeness criteria (MW < 350), allowing addition of functional groups without immediately exceeding drug-likeness thresholds.
- [1] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
